molecular formula C47H51F3N2O9S B048551 11-Progesterone acridinium estertrifluoromethanesulfonate CAS No. 113578-24-8

11-Progesterone acridinium estertrifluoromethanesulfonate

Cat. No.: B048551
CAS No.: 113578-24-8
M. Wt: 877 g/mol
InChI Key: FEZBZGDUFCMDHY-KMFDWQNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Saponaretin is a flavone glucoside, specifically the apigenin-6-C-glucoside . Unlike the prefix “iso” in its name, which usually denotes an isoflavonoid, here it refers to the position of the glucoside on the flavone relative to vitexin . Natural sources of saponaretin include the passion flower, cannabis, oats, and the açaí palm.

Preparation Methods

Synthetic Routes::

  • Saponaretin can be synthesized through various methods, including chemical reactions involving flavonoid precursors.
  • One common approach involves glycosylation of apigenin using glucose as the glycosyl donor.
  • The specific synthetic routes may vary, but they generally aim to attach the glucose moiety to the apigenin scaffold.
Industrial Production::
  • While saponaretin is not produced industrially on a large scale, its isolation from natural sources remains the primary method.
  • Extraction from plants rich in saponaretin, such as Saponaria officinalis, provides the compound for research purposes.

Chemical Reactions Analysis

Reactivity::

  • Saponaretin can undergo various chemical reactions typical of flavones.
  • These reactions include oxidation, reduction, and substitution processes.
Common Reagents and Conditions::

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation (using H₂ and a metal catalyst) are employed.

    Substitution: Various reagents can introduce functional groups (e.g., halogens) onto the flavone ring.

Major Products::
  • Oxidation may yield hydroxylated derivatives.
  • Reduction can lead to dihydroflavones.
  • Substitution reactions result in modified saponaretin derivatives.

Scientific Research Applications

Saponaretin has diverse applications:

    Chemistry: Used as a model compound for studying flavonoid reactivity.

    Biology: Investigated for its antioxidant properties and potential health benefits.

    Medicine: Under scrutiny for its hepatoprotective effects.

    Industry: Limited applications due to its natural occurrence and lack of large-scale production.

Mechanism of Action

  • Saponaretin’s precise mechanism of action is not fully elucidated.
  • It likely involves interactions with cellular pathways, possibly through modulation of enzymes or receptors.

Comparison with Similar Compounds

  • Saponaretin shares similarities with other flavone glucosides, such as vitexin and isoorientin .
  • Its uniqueness lies in the specific position of the glucoside moiety on the flavone backbone.

Properties

CAS No.

113578-24-8

Molecular Formula

C47H51F3N2O9S

Molecular Weight

877 g/mol

IUPAC Name

[4-[2-[[2-[[(8S,9S,10R,11R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl]oxy]acetyl]amino]ethyl]phenyl] 10-methylacridin-10-ium-9-carboxylate;trifluoromethanesulfonate

InChI

InChI=1S/C46H50N2O6.CHF3O3S/c1-28(49)36-19-20-37-33-18-15-30-25-31(50)21-23-45(30,2)43(33)40(26-46(36,37)3)53-27-41(51)47-24-22-29-13-16-32(17-14-29)54-44(52)42-34-9-5-7-11-38(34)48(4)39-12-8-6-10-35(39)42;2-1(3,4)8(5,6)7/h5-14,16-17,25,33,36-37,40,43H,15,18-24,26-27H2,1-4H3;(H,5,6,7)/t33-,36+,37-,40+,43+,45-,46+;/m0./s1

InChI Key

FEZBZGDUFCMDHY-KMFDWQNXSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)OCC(=O)NCCC5=CC=C(C=C5)OC(=O)C6=C7C=CC=CC7=[N+](C8=CC=CC=C86)C)C.C(F)(F)(F)S(=O)(=O)[O-]

SMILES

CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OCC(=O)NCCC5=CC=C(C=C5)OC(=O)C6=C7C=CC=CC7=[N+](C8=CC=CC=C86)C)C.C(F)(F)(F)S(=O)(=O)[O-]

Canonical SMILES

CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OCC(=O)NCCC5=CC=C(C=C5)OC(=O)C6=C7C=CC=CC7=[N+](C8=CC=CC=C86)C)C.C(F)(F)(F)S(=O)(=O)[O-]

Synonyms

11-PAMTA
11-progesterone acridinium estertrifluoromethanesulfonate
11-progesteryl-2-carboxymethyltyramine-4-(10-methyl)acridinium-9-carboxylate

Origin of Product

United States

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